Carbinoxamine-d6 Maleate Salt
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Overview
Description
Carbinoxamine-d6 Maleate Salt is a histamine-H1 receptor blocking agent . It’s an antihistamine with anticholinergic (drying) and sedative properties . It’s used to relieve symptoms of allergy, hay fever, and the common cold . The molecular formula is C20H17D6ClN2O5 and the molecular weight is 412.9 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: ClC1=CC=C (C (OCCN (C ( [2H]) ( [2H]) [2H])C ( [2H]) ( [2H]) [2H])C2=CC=CC=N2)C=C1.O=C (O)/C=C\C (O)=O .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H17D6ClN2O5 and a molecular weight of 412.9 . It’s freely soluble in water .Scientific Research Applications
Analytical Method Development for Carbinoxamine
Carbinoxamine maleate, an antihistamine with sedative effects, is used for treating seasonal and perennial allergic rhinitis. A high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) assay was developed for the quantitative analysis of carbinoxamine, facilitating drug therapy optimization, reducing drug accumulation, and minimizing adverse effects. This method, validated for its precision and accuracy, is applicable for pharmacokinetic studies and monitoring carbinoxamine concentrations in beagle plasma. It supports further bioequivalence determination and drug metabolism studies (Li et al., 2018).
Crystallographic Studies
The crystal structure of carbinoxamine maleate was determined, revealing its spontaneous resolution of enantiomers and absolute S-configuration in the crystal. This study aids in understanding the compound's structural basis for its antihistamine activity, providing insights into its interaction with histamine H1 receptors and potential for designing more effective antihistamines (Bertolasi et al., 1980).
Spectrofluorimetric and Spectrophotometric Determination
A novel spectrofluorimetric method was developed for the determination of carbinoxamine maleate in pharmaceutical preparations and spiked human plasma, offering a sensitive and simple approach for drug analysis. This method, with its low detection limits, provides a cost-effective tool for in vitro investigations (Aly et al., 2018). Additionally, a spectrophotometric method based on ternary complex formation with Cu(II) and eosin was developed for carbinoxamine maleate determination in pharmaceutical formulations, demonstrating high accuracy and precision (Ramadan & Mandil, 2006).
Taste Masking in Orally Disintegrating Tablets
Research focused on masking the bitter taste and decreasing the disintegration time of carbinoxamine maleate orally disintegrating tablets (ODTs). A modified in vitro disintegration method (MIVDM) was developed for this purpose, which showed good in vitro and in vivo correlation, demonstrating its practicality for commercial use. This study highlights the potential for improving patient compliance with carbinoxamine maleate treatments (Liu et al., 2018).
Mechanism of Action
Target of Action
Carbinoxamine-d6 Maleate Salt primarily targets the histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions and inflammatory responses in the body.
Mode of Action
This compound is a first-generation antihistamine . It competes with free histamine for binding at H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in allergic reactions. By blocking the H1-receptors, this compound inhibits the effects of histamine, a key mediator of allergic reactions . This results in a reduction of symptoms associated with allergies.
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract . It is extensively metabolized by the liver, and excreted in the urine as inactive metabolites within 24 hours . Virtually no intact drug is excreted in the urine . The serum half-life is reported to be 10 to 20 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of symptoms associated with allergic reactions. These include symptoms of allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and mild allergic reactions . By blocking the H1-receptors, this compound inhibits the effects of histamine, reducing these symptoms .
Safety and Hazards
Carbinoxamine-d6 Maleate Salt may cause drowsiness; alcohol, sedatives, and tranquilizers may increase the drowsiness effect . It should not be used in patients with hypersensitivity to carbinoxamine . It should not be used in newborn or premature infants . Safe use of carbinoxamine during pregnancy has not been established .
Properties
IUPAC Name |
2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFSXZCBGQGRNV-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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